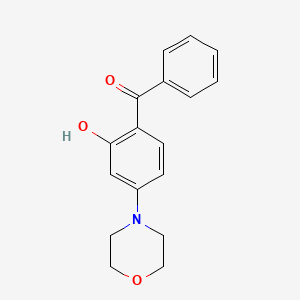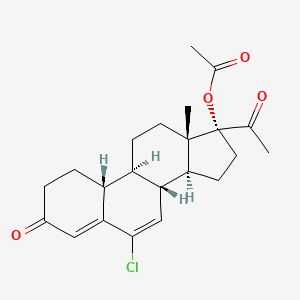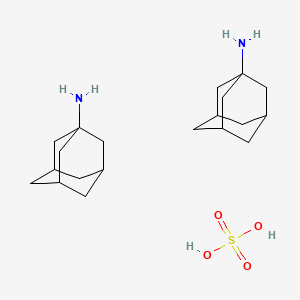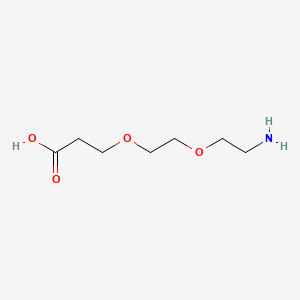
3-(2-(2-Aminoethoxy)ethoxy)propanoic acid
Vue d'ensemble
Description
“3-(2-(2-Aminoethoxy)ethoxy)propanoic acid” is a compound with the molecular formula C9H19NO5 . It is a white to yellow to brown solid or semi-solid or liquid . This compound is also known as “Amino-PEG3-acid” and has a CAS number of 784105-33-5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19NO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8,10H2,(H,11,12) . The molecular weight is 221.25 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 372.1±32.0 °C and a predicted density of 1.137±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Amino-PEG2-acid: Scientific Research Applications
Biotinylation: Amino-PEG2-acid is used in biotinylation, which involves labeling molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins. The primary amine can be crosslinked to proteins and material surfaces using crosslinkers like EDC .
Drug Delivery: The compound’s hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for drug delivery applications. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc., facilitating the attachment of drugs to carriers .
Nanotechnology: Amino-PEG2-acid plays a role in nanotechnology research, particularly in the synthesis of nanomaterials and the functionalization of nanoparticles for various applications, including medical diagnostics and targeted therapy .
Cell Culture: In cell culture, Amino-PEG2-acid is used to modify culture surfaces to enhance cell attachment and growth or to create 3D scaffolds that mimic the extracellular matrix .
Antibody-Drug Conjugates (ADC): This compound serves as a cleavable linker in the synthesis of ADCs, which are comprised of an antibody attached to a cytotoxin through an ADC linker. It is crucial for targeted cancer therapies .
PROTAC Synthesis: Amino-PEG2-acid is also a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation as a therapeutic strategy .
Signal Transduction Studies: It acts as a fluorescent analog that interacts reversibly with mammalian cells, binding to the cell membrane and interfering with the signal transduction pathway of G protein-coupled receptors .
Bioconjugation and Surface Functionalization: The compound’s functional groups (NH2 and COOH) can be activated for bioconjugation, which is essential for creating biohybrid systems by attaching biomolecules to surfaces or other materials .
Thermo Fisher Scientific - EZ-Link™ Amine-PEG2-Biotin BroadPharm - Amino-PEG2-acid ChemicalBook - 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid Biosynth - 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid Biochempeg - Amino-PEG2-acid MilliporeSigma - NH2-PEG20K-COOH HCl Salt
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
The compound is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This suggests potential future directions in the development of new therapeutics.
Propriétés
IUPAC Name |
3-[2-(2-aminoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZXLFKSYRODPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
196936-04-6 | |
| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196936-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401216018 | |
| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-Aminoethoxy)ethoxy)propanoic acid | |
CAS RN |
196936-04-6 | |
| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




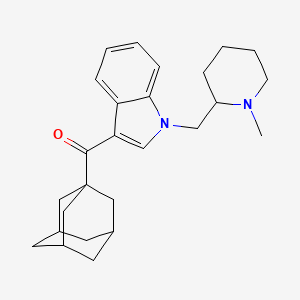
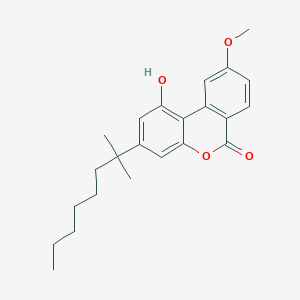


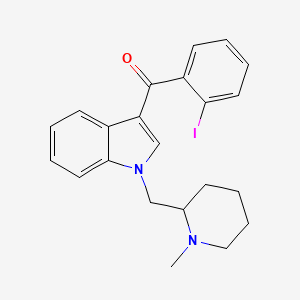
![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)
